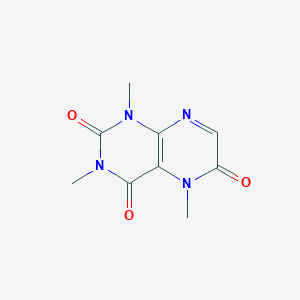

1,3,5-Trimethylpteridine-2,4,6-trione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

103262-72-2 |

|---|---|

Molekularformel |

C9H10N4O3 |

Molekulargewicht |

222.2 g/mol |

IUPAC-Name |

1,3,5-trimethylpteridine-2,4,6-trione |

InChI |

InChI=1S/C9H10N4O3/c1-11-5(14)4-10-7-6(11)8(15)13(3)9(16)12(7)2/h4H,1-3H3 |

InChI-Schlüssel |

DOEJDLGRLSSRFT-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |

Kanonische SMILES |

CN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C |

Synonyme |

2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,5-trimethyl- |

Herkunft des Produkts |

United States |

Synthetic Strategies for Pteridine 2,4,6 Trione and Its Methylated Analogues

Historical and Contemporary Approaches to Pteridine (B1203161) Ring System Construction

The synthesis of the pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, has been a subject of extensive research for over a century. The methodologies for its construction can be broadly categorized into two main approaches: those that form the pyrimidine ring first, followed by the pyrazine ring, and those that construct the pyrazine ring initially.

Pyrimidine-Ring-First Cyclization Methodologies

The most prevalent and historically significant method for pteridine synthesis involves the use of a pre-formed pyrimidine ring, typically a 5,6-diaminopyrimidine derivative. This approach, often referred to as the Gabriel-Isay synthesis, involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. The versatility of this method lies in the wide variety of commercially available or readily synthesizable substituted 5,6-diaminopyrimidines and 1,2-dicarbonyl compounds, allowing for the introduction of diverse functionalities onto the pteridine scaffold.

Another notable pyrimidine-first approach is the Timmis synthesis, which utilizes a 5-nitroso-6-aminopyrimidine as the starting material. Condensation of this pyrimidine derivative with a compound containing an active methylene (B1212753) group, such as a ketone or a β-ketoester, followed by cyclization, leads to the formation of the pteridine ring. This method offers regioselective control in the synthesis of certain pteridine derivatives.

Pyrazine-Ring-First Cyclization Methodologies

While less common than the pyrimidine-first approaches, methods involving the initial construction of the pyrazine ring have also been developed. These strategies typically start with a substituted aminopyrazine, which is then cyclized with a suitable three-carbon component to form the pyrimidine ring. For instance, the condensation of an aminopyrazine derivative with a β-dicarbonyl compound or its equivalent can lead to the formation of the pteridine nucleus. The choice of this approach is often dictated by the desired substitution pattern on the final pteridine product.

Targeted Synthesis of the Pteridine-2,4,6-trione Scaffold

The synthesis of the specific 1,3,5-trimethylpteridine-2,4,6-trione molecule requires a tailored approach that addresses the incorporation of three carbonyl groups and three methyl groups at specific positions of the pteridine ring.

Routes to Incorporate Multiple Carbonyl Functionalities at Positions 2, 4, and 6

The construction of the pteridine-2,4,6-trione scaffold is most effectively achieved through the pyrimidine-ring-first approach. A key starting material for this synthesis is a 5,6-diaminouracil (B14702) derivative. Uracil itself provides the carbonyl functionalities at positions 2 and 4 of the future pteridine ring.

A plausible and strategic starting material is 5,6-diamino-1,3-dimethyluracil (B14760) . This commercially available compound already possesses the desired methyl groups at the N-1 and N-3 positions and the carbonyl group at the C-2 position of the pyrimidine ring. The challenge then lies in the choice of the 1,2-dicarbonyl compound for the cyclocondensation reaction to form the pyrazine ring and introduce the third carbonyl group at the C-6 position.

Potential dicarbonyl reagents for the cyclocondensation with 5,6-diamino-1,3-dimethyluracil to yield a trione (B1666649) structure include:

Alloxan: This cyclic 1,2,3-tricarbonyl compound could potentially react with the diamine to form the desired trione.

Diethyl ketomalonate (diethyl 2-oxopropanedioate): This dicarbonyl compound, upon condensation and subsequent hydrolysis of the ester group, could lead to the formation of the C-6 carbonyl functionality.

The reaction would proceed via a condensation reaction between the 5,6-diamino-1,3-dimethyluracil and the chosen dicarbonyl compound, followed by an intramolecular cyclization to form the pyrazine ring of the pteridine system.

Strategies for N-Methylation at Positions 1, 3, and 5

The introduction of the methyl groups at the N-1, N-3, and N-5 positions requires careful consideration of the synthetic sequence.

The methylation of the N-5 position is the remaining challenge. This can potentially be achieved through two main strategies:

Post-cyclization N-methylation: In this approach, the pteridine-2,4,6-trione scaffold is first synthesized, and then the N-5 position is methylated in a separate step. This would involve reacting the pteridine-2,4,6-trione with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The reactivity of the different nitrogen atoms in the pteridine ring would need to be considered to achieve selective methylation at the N-5 position.

Pre-methylated pyrazine precursor: A more direct, though potentially more synthetically challenging, approach would involve the use of a pyrazine precursor that already contains the N-5 methyl group. This would require the synthesis of a specific 1,2-dicarbonyl compound with a methylated nitrogen atom that would become the N-5 of the pteridine ring upon cyclization.

Optimization of Reaction Conditions and Yields for Substituted Pteridine Triones

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Solvents such as ethanol, acetic acid, or dimethylformamide (DMF) are commonly used for pteridine synthesis.

Temperature: The reaction temperature will affect the rate of both the desired condensation and any potential side reactions. Optimization of the temperature profile is essential.

Catalyst: The use of an acid or base catalyst can accelerate the condensation and cyclization steps.

Purification: The final product will likely require purification by techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Below is a table summarizing a potential synthetic approach and areas for optimization:

| Step | Reaction | Key Reagents and Conditions | Areas for Optimization |

| 1 | Cyclocondensation | 5,6-diamino-1,3-dimethyluracil, Alloxan or Diethyl ketomalonate, Solvent (e.g., Ethanol, Acetic Acid), Heat | Choice of dicarbonyl compound, Solvent, Temperature, Reaction time, Catalyst (acid or base) |

| 2 | N5-Methylation | Pteridine-2,4,6-trione intermediate, Methylating agent (e.g., CH3I, (CH3)2SO4), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | Choice of methylating agent and base, Stoichiometry of reagents, Temperature, Reaction time |

| 3 | Purification | Recrystallization, Column Chromatography | Solvent system for recrystallization, Eluent system for chromatography |

By systematically varying these parameters, the reaction conditions can be fine-tuned to achieve the optimal synthesis of this compound.

Novel Synthetic Methodologies for Accessing this compound

The synthesis of the specific trivalent methylated compound, this compound, which is a derivative of alloxazine (B1666890), can be approached through a multi-step process involving the initial construction of a pyrimidine ring, followed by the formation of the fused pyrazine ring to create the pteridine core, and subsequent N-methylation. A proposed novel synthetic pathway can be designed by combining established chemical transformations in a streamlined sequence.

A key strategy involves the nitrosative cyclization of a suitably substituted pyrimidine derivative. This approach is advantageous as it allows for the direct formation of the alloxazine-5-oxide, which can then be further modified.

Proposed Synthetic Pathway:

A plausible and novel synthetic route to this compound can be conceptualized in the following stages:

Synthesis of a Methylated Pyrimidine Precursor: The synthesis would commence with the preparation of a 6-(N-methylanilino)-2-thiouracil derivative. To achieve the desired methylation at the N1 and N3 positions of the final product, an appropriately N,N'-dimethylated thiouracil precursor is required.

Protection of the Thioxo Group: The thioxo group at the C2 position is generally protected to prevent side reactions during subsequent steps. Methylation is a common and effective method for this protection.

Nitrosative Cyclization: The protected pyrimidine then undergoes a nitrosative cyclization. This is a crucial step where the pyrazine ring is formed, leading to the pteridine core. This reaction is typically carried out using sodium nitrite (B80452) in an acidic medium like acetic acid. This method often results in the formation of an alloxazine-5-oxide derivative.

Reduction of the N-oxide: The resulting N-oxide can be reduced to the corresponding alloxazine.

Final N-methylation: The final step involves the methylation of the nitrogen at position 5 to yield the target compound, this compound.

Detailed Research Findings:

Research into the synthesis of alloxazine analogues provides a strong foundation for this proposed pathway. For instance, studies have shown the successful synthesis of 2-thioxo-alloxazine-5-oxides from 6-N-anilinopyrimidin-4-ones. ijfmr.com The process involves the protection of the 2-thioxo group by methylation to form 6-N-anilino-2-methylthio-3,4-dihydropyrimidin-4-ones, which then undergo nitrosative cyclization. ijfmr.com The subsequent N3-alkylation of the resulting alloxazine-5-oxides has also been demonstrated, indicating the feasibility of introducing methyl groups at specific nitrogen atoms. ijfmr.com

The table below outlines the key steps and intermediates in the proposed synthesis of this compound.

| Step | Starting Material(s) | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | N,N'-Dimethylthiourea, Ethyl cyanoacetate | Sodium ethoxide, Ethanol, Reflux | 6-Amino-1,3-dimethyl-2-thiouracil | Pyrimidine ring formation |

| 2 | 6-Amino-1,3-dimethyl-2-thiouracil, Aniline (B41778) | High temperature, Acid catalyst | 6-(Anilino)-1,3-dimethyl-2-thiouracil | Nucleophilic substitution |

| 3 | 6-(Anilino)-1,3-dimethyl-2-thiouracil | Methyl iodide, Base | 6-(N-Methylanilino)-1,3-dimethyl-2-thiouracil | N-methylation of aniline nitrogen |

| 4 | 6-(N-Methylanilino)-1,3-dimethyl-2-thiouracil | Sodium nitrite, Acetic acid | 1,3-Dimethyl-5-methyl-2-thioxo-2,3-dihydro-1H-pteridin-4-one-5-oxide | Nitrosative cyclization |

| 5 | 1,3-Dimethyl-5-methyl-2-thioxo-2,3-dihydro-1H-pteridin-4-one-5-oxide | Sodium dithionite | 1,3,5-Trimethyl-2-thioxo-2,3-dihydro-1H-pteridin-4-one | Reduction of N-oxide |

| 6 | 1,3,5-Trimethyl-2-thioxo-2,3-dihydro-1H-pteridin-4-one | Oxidizing agent (e.g., H₂O₂) | This compound | Oxidation of thione to ketone |

This synthetic strategy, by combining known transformations in a novel sequence, presents a viable route to the target molecule. The use of readily available starting materials and well-established reactions makes this approach attractive for the efficient synthesis of this compound and its analogues for further study.

Advanced Spectroscopic and Crystallographic Elucidation of 1,3,5 Trimethylpteridine 2,4,6 Trione

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Confirmation (e.g., 1H, 13C NMR)

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound. For 1,3,5-Trimethylpteridine-2,4,6-trione, this would involve the identification of chemical shifts and coupling constants for the different proton (¹H) and carbon-¹³ (¹³C) nuclei within the molecule. This data would confirm the connectivity of the atoms and the specific arrangement of the trimethylated pteridine-trione core. However, no published ¹H or ¹³C NMR spectra or corresponding data tables for this compound could be located.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For the target compound, these techniques would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the trione (B1666649) structure and the various C-N and C-H bonds within the pteridine (B1203161) ring and methyl substituents. Specific frequencies and intensities, which would be presented in a data table, are not documented in the available literature.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. A high-resolution mass spectrum would confirm the elemental composition of this compound. Analysis of the fragment ions would help to piece together the different components of the molecule. No specific mass spectral data or fragmentation analysis for this compound has been found.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.

Conformational Analysis in the Crystalline State

X-ray diffraction data would reveal the exact bond lengths, bond angles, and torsion angles of the molecule, providing an unambiguous conformational picture of the pteridine-trione ring and the orientation of the methyl groups in the solid state.

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

This analysis, derived from crystallographic data, would detail how individual molecules of this compound pack together in a crystal lattice and would quantify the intermolecular forces, such as van der Waals forces or potential hydrogen bonds, that govern the crystal structure.

Without access to primary research articles or database entries containing this specific information for this compound, a scientifically accurate and detailed article as requested cannot be constructed. The scientific community relies on published, peer-reviewed data for such analyses, and for this particular compound, such data appears to be absent from the public record.

Theoretical and Computational Investigations of 1,3,5 Trimethylpteridine 2,4,6 Trione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3,5-Trimethylpteridine-2,4,6-trione, these methods would provide a detailed picture of its three-dimensional shape, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. derpharmachemica.com A typical DFT study on this compound would begin with geometry optimization to find the most stable arrangement of its atoms in the ground state. This process minimizes the energy of the molecule to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further calculations would reveal ground state properties like the total energy, dipole moment, and the distribution of electronic charge across the molecule. Natural Bond Orbital (NBO) analysis is often employed to study charge distribution and interactions between orbitals. derpharmachemica.com The calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic behavior. derpharmachemica.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is illustrative of the types of data that would be generated from a DFT study and is not based on actual experimental or computational results.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | Y Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -A eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. |

| LUMO Energy | -B eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | (A-B) eV | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and electronic transitions. |

Beyond DFT, other quantum mechanical methods could be applied. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate geometric and energetic information, though often at a higher computational cost than DFT.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for preliminary conformational analysis. These methods would be useful for exploring the potential energy surface of the molecule, particularly the rotation of the methyl groups attached to the nitrogen atoms, to identify different conformers and their relative stabilities.

Prediction and Characterization of Tautomeric Forms via Computational Approaches

Many heterocyclic compounds, especially those with oxo functional groups, can exist in different tautomeric forms through the migration of a proton. For this compound, it is conceivable that it could exhibit keto-enol tautomerism, where a proton from an adjacent atom migrates to a carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond within the ring system.

Computational methods, particularly DFT, are highly effective at predicting the relative stabilities of different tautomers. mdpi.com By calculating the total electronic energy of each possible tautomer (including the keto and various enol forms), researchers can determine which form is the most stable in the gas phase or in different solvents, which can be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.com The transition states between these forms can also be calculated to understand the energy barriers and kinetics of tautomerization. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgyoutube.com For this compound, an FMO analysis would be key to understanding its potential reactivity.

The energy and spatial distribution of the HOMO and LUMO would be analyzed. derpharmachemica.com The HOMO indicates regions of the molecule that are most likely to act as an electron donor or nucleophile, while the LUMO highlights regions susceptible to electron acceptance or electrophilic attack. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net This analysis could predict how the molecule might interact with other reagents in chemical reactions.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. chemrxiv.org An MD simulation of this compound would model its behavior in a solvent, such as water, providing insights into its solvation and dynamic properties.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption profiles)

A significant application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with experimental data. youtube.comyoutube.comyoutube.com

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. nih.gov These calculated frequencies can be correlated with the peaks in an experimental Infrared (IR) spectrum, aiding in the identification of functional groups and the confirmation of the molecule's structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can also be simulated. These calculations provide theoretical values that can be compared with experimental NMR spectra to help assign signals and verify the chemical environment of each atom. mdpi.com

UV-Vis Absorption Profiles: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic excitations. mdpi.com This technique calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. The results can predict the λ_max (wavelength of maximum absorbance) values, helping to interpret the experimental UV-Vis spectrum.

Computational Studies on Reaction Mechanisms and Transition States

The investigation of chemical reaction mechanisms through computational chemistry offers a molecular-level understanding of reaction pathways, transition states, and the energetics involved. For compounds structurally related to this compound, such as other triazine derivatives, Density Functional Theory (DFT) and quantum molecular dynamics (MD) are powerful tools for elucidating thermal decomposition and other chemical transformations.

Computational studies on analogous compounds, like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), have successfully employed DFT-MD to map out initial decomposition steps. rsc.org These studies typically involve calculating the potential energy surface to identify reaction intermediates and the transition states that connect them. For instance, investigations into the thermal decomposition of MTO revealed that the initial step is an intermolecular hydrogen-transfer reaction with a relatively low activation barrier, followed by the release of small molecules like H₂O and NO. rsc.org

The general approach for studying the reaction mechanisms of a compound like this compound would involve:

Geometry Optimization: Determining the lowest energy structure of the molecule.

Transition State Searching: Identifying the saddle points on the potential energy surface that correspond to the highest energy point along a reaction coordinate. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are often used.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the located transition state connects the correct species.

Frequency Calculations: To characterize the stationary points as minima (all real frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

These computational techniques allow for the determination of key energetic parameters that govern reaction kinetics and thermodynamics.

Table 1: Illustrative Energetic Data from Computational Studies of an Analogous Triazine Compound (MTO)

| Reaction Step | Calculated Activation Barrier (kcal/mol) |

| Intermolecular Hydrogen Transfer | 3.0 |

| H₂O Release | 46.5 |

| NO Release | 35.5 |

This table presents data for 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) to illustrate the type of information obtained from computational studies on reaction mechanisms of related compounds. rsc.org

Ligand-Receptor Interaction Modeling: Methodological Aspects and Theoretical Frameworks

The study of how a molecule like this compound might interact with biological receptors is a cornerstone of computational drug discovery and molecular biology. The primary methodologies employed are molecular docking and molecular dynamics simulations, which provide a theoretical framework for understanding these interactions at an atomic level without focusing on specific biological outcomes.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The methodology involves:

Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Sampling Conformational Space: The ligand's rotational and translational degrees of freedom, as well as its internal torsional flexibility, are explored to generate a wide range of possible binding poses within the receptor's active site.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose. These functions are designed to approximate the free energy of binding. The poses are then ranked based on their scores to identify the most likely binding mode.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. Starting from a docked pose, an MD simulation solves Newton's equations of motion for the atoms in the system, allowing the complex to be observed over time. This methodology helps in:

Assessing Complex Stability: MD simulations can evaluate the stability of the predicted binding pose from docking. An unstable complex might see the ligand dissociate from the binding site over the course of the simulation.

Characterizing Intermolecular Interactions: The simulation trajectory can be analyzed to detail the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

Understanding Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding, which can be captured by MD simulations.

The theoretical framework for these simulations relies on force fields , which are sets of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. Common force fields include AMBER, CHARMM, and GROMOS.

Table 2: Key Methodological Aspects of Ligand-Receptor Interaction Modeling

| Methodology | Primary Purpose | Key Theoretical Components |

| Molecular Docking | Predicts binding orientation and affinity. | Search algorithms, scoring functions. |

| Molecular Dynamics | Assesses complex stability and dynamics. | Force fields, equations of motion. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides high-accuracy energetics for the binding site. | Combination of quantum mechanical and classical mechanical descriptions. |

These computational approaches provide a powerful, albeit theoretical, lens through which the potential interactions of this compound with biological macromolecules can be investigated, guiding further experimental studies.

Derivatization and Functionalization Strategies for 1,3,5 Trimethylpteridine 2,4,6 Trione

Introduction of Substituents via Carbon-Carbon Bond-Forming Reactions (e.g., Wittig reactions, cross-coupling)

Carbon-carbon bond-forming reactions are fundamental in expanding the molecular complexity of heterocyclic systems. For pteridine (B1203161) derivatives, these reactions offer a pathway to introduce a variety of substituents that can significantly alter their properties.

Wittig Reactions: The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In the context of pteridine chemistry, this reaction can be envisioned to occur at a carbonyl group if one were present in a suitable position, or more commonly, on a substituent that has been introduced with a carbonyl functionality. While direct application of the Wittig reaction on the carbonyls of 1,3,5-trimethylpteridine-2,4,6-trione is not commonly reported due to the stable trione (B1666649) system, it has been explored for the modification of pteridine derivatives that bear aldehyde or ketone substituents. For instance, pteridines with side chains containing carbonyl groups can be converted to alkenes, allowing for further functionalization. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are versatile tools for creating C-C bonds in heterocyclic compounds. These reactions typically involve the coupling of an organometallic reagent with a halide or triflate. In the pteridine series, derivatization is often achieved through the synthesis of a halogenated pteridine precursor, which can then undergo cross-coupling. For example, a 6-chloropterin derivative can be subjected to Sonogashira cross-coupling conditions to introduce alkynyl groups. Similarly, Suzuki cross-coupling with boronic acids can be employed to introduce aryl or other organic moieties, although the reactivity can be substrate-dependent. The introduction of substituents at specific positions of the pteridine core can be achieved through these methods, leading to a diverse range of functionalized molecules.

A summary of representative cross-coupling reactions on pteridine systems is presented in the table below.

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |

| Sonogashira | 6-Chloropterin derivative, Terminal alkyne | Pd(OAc)₂, XPhos, CuI | 6-Alkynylpterin |

| Suzuki | 6-Tosylpterin derivative, Arylboronic acid | Pd(OAc)₂, SPhos | 6-Aryl-pterin |

This table is illustrative of cross-coupling reactions on the pteridine core and not specific to this compound.

Nitrogen-Centered Reactivity: Alkylation and Acylation of Remaining N-H Sites (if any)

In this compound, the nitrogen atoms at positions 1, 3, and 5 are already substituted with methyl groups. Therefore, direct N-alkylation or N-acylation at these positions is not possible. However, the pteridine ring system contains other nitrogen atoms within the pyrazine (B50134) ring that could potentially undergo reactions if they are not fully substituted or if the aromaticity of the system can be perturbed.

In related alloxazine (B1666890) analogs that possess an N-H group, regioselective N-alkylation has been demonstrated. For instance, the alkylation of 2-deoxo-2-methyl-thioalloxazin-5-oxides can be achieved at the N-3 position using an alkyl iodide in the presence of a base like potassium carbonate in DMF. nih.gov This highlights the potential for nitrogen-centered reactivity in the broader class of alloxazine compounds. While this compound itself lacks N-H sites for direct alkylation or acylation, the synthesis of analogs with available N-H groups would open up this avenue for functionalization.

Oxygen-Centered Reactivity: Formation of Esters and Ethers

The three carbonyl groups at positions 2, 4, and 6 in this compound are part of a stable, conjugated trione system within the pyrimidine (B1678525) ring. These carbonyls exhibit amide-like character due to the adjacent nitrogen atoms, which influences their reactivity.

The formation of esters and ethers directly from these carbonyl oxygens is challenging under standard conditions due to the stability of the lactam-like structures. However, the concept of O-alkylation is not unknown in similar heterocyclic systems containing pyridone or pyrimidone moieties. For example, the regioselective O-alkylation of 2-pyridones has been achieved, leading to the formation of O-alkyl pyridine derivatives. nih.govnih.govrsc.org This suggests that under specific conditions, it might be possible to achieve O-alkylation of the carbonyl groups in the pteridine-trione system, converting them into alkoxy groups and thereby altering the electronic structure of the ring. Such a transformation would likely require potent alkylating agents and careful control of reaction conditions to overcome the inherent stability of the trione.

Direct esterification of the carbonyl groups is less probable as it would involve the formation of a less stable acylal-like structure. Functionalization through ester linkages is more practically achieved by first introducing a substituent bearing a carboxylic acid or hydroxyl group onto the pteridine core, which can then be esterified through standard methods.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The introduction of chirality into a molecule is crucial for many applications, particularly in medicinal chemistry, as stereoisomers can exhibit different biological activities. nih.gov For this compound, which is an achiral molecule, the stereoselective synthesis of chiral derivatives would involve the introduction of one or more stereocenters.

This can be achieved in several ways:

Introduction of a chiral substituent: A common strategy is to append a chiral side chain to the pteridine core. This can be accomplished by reacting a functionalized pteridine with a chiral building block.

Asymmetric synthesis on a substituent: If a substituent on the pteridine ring contains a pro-chiral center, an asymmetric reaction can be performed to create a stereocenter.

Atropisomerism: In some cases, bulky substituents on the pteridine ring can lead to hindered rotation around a single bond, resulting in stable, separable atropisomers which are a form of axial chirality.

While specific examples of stereoselective synthesis directly involving the this compound core are not extensively documented in the readily available literature, the principles of asymmetric synthesis are broadly applicable to the functionalization of such heterocyclic systems. For instance, the synthesis of chiral helical 1,3-oxazines demonstrates the construction of chiral frameworks based on heterocyclic units. nih.gov

Design Principles for Modulating Chemical Reactivity through Systematic Substitution Patterns

The chemical reactivity of the this compound core can be systematically modulated by the introduction of various substituents. The electronic nature and position of these substituents can have a profound effect on the reactivity of the entire molecule.

Electronic Effects:

Electron-donating groups (EDGs): Substituents such as alkoxy or amino groups can increase the electron density of the pteridine ring system. This can enhance the nucleophilicity of certain positions and may facilitate electrophilic substitution reactions on the aromatic part of the molecule, although such reactions are generally difficult on the electron-deficient pteridine core. EDGs can also influence the redox potential of the alloxazine system. harvard.edu

Electron-withdrawing groups (EWGs): Substituents like nitro or cyano groups decrease the electron density of the ring system, making it more susceptible to nucleophilic attack. This is a common strategy to activate heterocyclic rings for nucleophilic aromatic substitution.

Steric Effects: The size and position of substituents can influence the accessibility of reactive sites. Bulky groups can hinder the approach of reagents to nearby functional groups, leading to regioselective reactions. This steric hindrance can be strategically employed to direct the outcome of a derivatization reaction.

A systematic approach to modulating reactivity involves creating a library of derivatives with varying substituents at different positions and studying their reaction outcomes. This allows for the development of structure-activity relationships that can guide the design of new derivatives with desired chemical properties.

The following table summarizes the expected effects of different substituent types on the reactivity of the alloxazine core.

| Substituent Type | Position on Benzene Ring | Expected Effect on Reactivity |

| Electron-Donating Group (e.g., -OCH₃, -NH₂) | 7 or 8 | Increases electron density, may influence redox potential. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | 7 or 8 | Decreases electron density, may facilitate nucleophilic attack. |

| Bulky Group (e.g., -tBu) | Any | May introduce steric hindrance, influencing regioselectivity. |

Advanced Analytical and Characterization Methodologies in Pteridine Trione Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating 1,3,5-Trimethylpteridine-2,4,6-trione from starting materials, byproducts, and other impurities. The choice of technique depends on the compound's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of pteridine (B1203161) derivatives. thieme-connect.com It offers high resolution, sensitivity, and speed for separating non-volatile compounds like this compound from complex mixtures. researchgate.net The technique separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For pteridine and related heterocyclic compounds, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.comresearchgate.net In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Detection is often achieved using ultraviolet (UV) spectroscopy, as the pteridine ring system possesses strong chromophores, or by fluorimetric detectors for enhanced sensitivity with certain pteridine derivatives. researchgate.net The purity of a synthesized batch of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks.

Table 1: Representative HPLC Conditions for Analysis of Pteridine and Triazine Derivatives

| Parameter | Condition | Rationale / Reference |

| Column | Reverse Phase C18 | Common for separating moderately polar heterocyclic compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture | Provides good separation for many pteridine and triazine derivatives. sielc.comresearchgate.net |

| Detector | UV-Vis (e.g., 230-280 nm) | Pteridine rings have strong UV absorbance in this range. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale separations. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Temperature control ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, GC is suitable only for analytes that are thermally stable and volatile. nih.gov Compounds like this compound, with multiple polar carbonyl groups and a high molecular weight, are generally non-volatile and prone to thermal degradation. jfda-online.com

To overcome this limitation, chemical derivatization is necessary. jfda-online.com This process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative. For compounds with active hydrogens (which are absent in this compound but present in its unmethylated precursors), silylation is a common approach. For enhancing volatility in general, other derivatization methods like acylation can be used. jfda-online.com Once derivatized, the compound can be injected into the GC, where it is separated from other components before being fragmented and detected by the mass spectrometer, providing both quantitative data and structural information. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis

| Reagent Class | Example Reagent | Target Functional Groups | Purpose |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Replaces active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group to increase volatility and thermal stability. mdpi.com |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Alcohols, Phenols, Amines | Introduces a fluoroacyl group, which greatly increases volatility and enhances detectability with electron capture detectors. nih.govjfda-online.com |

| Alkylation | Trimethylanilinium Hydroxide (TMAH) | Carboxylic Acids, Phenols | Converts acidic protons to methyl esters/ethers "on-column" during injection. |

Spectroscopic Techniques for Quantitative Analysis and Reaction Monitoring

Spectroscopic methods are essential for elucidating the structure of this compound and for monitoring its formation during synthesis. Techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry, provide complementary information. thieme-connect.comijfmr.com

UV-Vis spectroscopy can be used for quantitative analysis by measuring the absorbance of a solution at a specific wavelength, which is directly proportional to the concentration of the analyte (Beer-Lambert Law). It is also a valuable tool for reaction monitoring. For instance, the synthesis of a pteridine derivative may involve the condensation of precursor molecules, leading to the formation of the conjugated pteridine ring system. This formation results in a significant change in the electronic structure, which can be observed as a shift in the maximum absorption wavelength (λmax) or the appearance of new absorption bands in the UV-Vis spectrum. rsc.org By tracking these spectral changes over time, the progress of the reaction can be monitored in real-time.

Table 3: Spectroscopic Data for Characterization of Pteridine-like Cores

| Technique | Observation | Information Provided | Reference |

| UV-Vis | Absorption maxima (λmax) | Indicates the extent of the conjugated π-system. Changes can monitor reaction progress. | rsc.org |

| FTIR | Vibrational frequencies (e.g., C=O, C-N) | Confirms the presence of key functional groups (e.g., carbonyls in the trione (B1666649) structure). | ijfmr.com |

| ¹H & ¹³C NMR | Chemical shifts, coupling constants, integrals | Provides a detailed map of the molecule's carbon-hydrogen framework, confirming the position and number of methyl groups. | thieme-connect.com |

| Mass Spectrometry | Molecular ion peak (M+) and fragmentation pattern | Determines the exact molecular weight and provides clues to the compound's structure. | ijfmr.com |

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. These techniques measure the potential at which a compound is oxidized or reduced. For a compound like this compound, which is related to redox-active natural cofactors like flavins, understanding its electrochemical behavior is of significant interest. nih.gov

In a CV experiment, the potential applied to a solution of the analyte is swept linearly, and the resulting current is measured. The potential at which a peak in current appears indicates the redox potential. Studies on related pteridine-dione functionalized molecules have shown that the pteridine core can undergo reduction. rsc.org For example, a spectral change attributed to the formation of a pteridine radical anion has been observed at a potential of approximately -0.8 V. rsc.org Applying this technique to this compound would determine its specific reduction and oxidation potentials, providing insight into its electronic structure and its stability in different chemical environments.

Table 4: Example Electrochemical Data for a Pteridine-Dione Derivative

| Technique | Potential (vs. reference) | Observation | Interpretation | Reference |

| Cyclic Voltammetry | ~ -0.8 V | First reduction wave | Formation of the pteridine radical anion (one-electron reduction). | rsc.org |

| Cyclic Voltammetry | ~ -1.2 V | Second reduction wave | Formation of the pteridine dianion (two-electron reduction). | rsc.org |

Microcalorimetry and Isothermal Titration Calorimetry for Investigating Binding Thermodynamics in Chemical Systems

Isothermal Titration Calorimetry (ITC) is a powerful biophysical and chemical technique that directly measures the heat released or absorbed during a binding event. nih.gov It is considered a gold standard for characterizing intermolecular interactions in solution because it provides a complete thermodynamic profile of the interaction in a single experiment. researchgate.net

In an ITC experiment, a solution of a ligand is titrated into a solution containing a macromolecule or another chemical species in a highly sensitive calorimeter. tainstruments.com Each injection triggers a heat change (either exothermic or endothermic) that is precisely measured. nih.gov The data are plotted as heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields fundamental thermodynamic parameters: the binding constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). researchgate.nettainstruments.com From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.

While no specific ITC studies on this compound are prominently reported, this technique could be applied to investigate its potential interactions with metal ions, host molecules (e.g., cyclodextrins), or other chemical systems, providing crucial data on the energetics that govern these non-covalent associations.

Table 5: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry

| Parameter | Symbol | Description | Information Gained |

| Binding Constant | Ka | A measure of the affinity between the two interacting species. | Strength of the binding interaction. |

| Enthalpy Change | ΔH | The heat released (exothermic) or absorbed (endothermic) upon binding. | Insight into the types of bonds (e.g., hydrogen bonds, van der Waals) being formed and broken. nih.gov |

| Stoichiometry | n | The molar ratio of the ligand to the binding partner in the resulting complex. | Defines the composition of the complex. tainstruments.com |

| Gibbs Free Energy | ΔG | Calculated from Ka (ΔG = -RTlnKa). Indicates the spontaneity of the binding. | Overall thermodynamic favorability of the interaction. |

| Entropy Change | ΔS | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS). Reflects changes in the system's disorder. | Information on conformational changes and the role of solvent reorganization (e.g., hydrophobic effect). nih.gov |

Pteridine 2,4,6 Triones As Building Blocks in Supramolecular Chemistry and Advanced Materials Science

Design and Synthesis of Pteridine-Based Self-Assembling Systems

The design of self-assembling systems based on pteridine-2,4,6-triones leverages the specific and directional nature of hydrogen bonds. The multiple carbonyl and amine functionalities on the pteridine (B1203161) ring act as hydrogen bond donors and acceptors, enabling the formation of predictable supramolecular structures. nih.gov This capacity for molecular self-assembly is critical for developing new materials in nanotechnology and biomedicine. nih.gov

The synthesis of pteridine derivatives can be achieved through various established methods. One common approach is the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. orientjchem.org For instance, the Gabriel-Isay synthesis involves the cyclo-condensation of 5,6-diaminouracils with dicarbonyl compounds like glyoxal to form the pteridine ring system. researchgate.netorientjchem.org Variations of this method allow for the introduction of different substituents, including methyl groups, onto the pteridine core, thereby tuning the molecule's solubility, electronic character, and self-assembly behavior. nih.gov

A key factor in the self-assembly of these systems is resonance-assisted hydrogen bonding (RAHB), where the hydrogen bonds are strengthened by the delocalization of π-electrons within the aromatic system. nih.gov This effect contributes to the exceptional stability of assemblies like pteridine quartets, which are planar, cyclic structures formed by four monomers linked through hydrogen bonds. nih.gov The strength of these associations is directly correlated with the π-conjugation patterns of the individual pteridine units. nih.gov

Table 1: Key Synthetic Routes for Pteridine Derivatives

| Synthesis Name | Precursors | Product Type | Reference |

|---|---|---|---|

| Gabriel-Isay Synthesis | 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound (e.g., glyoxal) | Substituted pteridines | orientjchem.org |

| Timmis Synthesis | 4-Amino-5-nitrosopyrimidines and compounds with an active methylene (B1212753) group | Condensed pteridines | orientjchem.org |

Incorporation into Organic Frameworks or Polymeric Structures

The rigid and highly functionalized nature of the pteridine-2,4,6-trione scaffold makes it an excellent candidate for incorporation into porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are constructed from organic linkers (such as pteridine derivatives) and inorganic nodes, creating highly ordered, porous structures with applications in gas storage, separation, and catalysis. nih.govmdpi.com

While direct incorporation of 1,3,5-Trimethylpteridine-2,4,6-trione into frameworks is not yet widely documented, the closely related 1,3,5-triazine core is a common building block. rsc.org The nitrogen atoms within the pteridine rings can act as coordination sites for metal ions, forming stable nodes within a MOF structure. nih.govmdpi.com The planarity of the pteridine unit facilitates π-π stacking interactions, which can play a crucial role in directing the self-assembly of the framework and stabilizing the final architecture. nih.gov

Furthermore, functional groups on the pteridine ring can be modified to act as linkers. For example, carboxylic acid or pyridine groups can be appended to the core structure, which then coordinate to metal centers to build the extended framework. mdpi.com The inherent properties of the pteridine chromophore, such as its ability to absorb and transfer energy, can be imparted to the resulting MOF, creating materials with interesting photophysical characteristics. rsc.org

Pteridine Chromophores in Photonics and Optoelectronic Applications

Pteridine derivatives are inherently chromophoric and often fluorescent, properties that stem from their extended π-conjugated system. mdpi.comnih.gov This makes them attractive for use in photonics and optoelectronics. The study of pterin (B48896) photonics is a growing field, with applications in fluorescence diagnostics and photosensitization. nih.gov

The specific absorption and emission wavelengths of pteridine-2,4,6-triones can be tuned by modifying the substituents on the heterocyclic core. nih.gov For example, different alkyl or aryl groups can shift the absorption and emission maxima. The fluorescence quantum yields of pteridine-based nucleoside analogs have been shown to range widely, from less than 0.03 to as high as 0.88, depending on their specific structure. nih.gov

When incorporated into larger systems, such as oligonucleotides, the fluorescence of pteridine probes can be sensitive to their local environment. nih.govcancer.gov Interactions with neighboring molecules, such as quenching by adjacent purine bases, can significantly alter their photophysical properties. nih.gov This sensitivity makes them useful as probes for studying molecular interactions and structural changes in complex biological systems. nih.govcancer.gov The potential for two-photon absorption (TPA) in related triazine systems also suggests that pteridine derivatives could be developed for applications like bio-imaging. mdpi.com

Table 2: Photophysical Properties of Selected Fluorescent Pteridine Analogs

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Monomer) | Mean Lifetime (ns) |

|---|---|---|---|---|

| 3-Methylisoxanthopterin | 348 | 428 | 0.44 | 2.92 |

| 6-Methylisoxanthopterin | 352 | 430 | 0.88 | 6.54 |

| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | 310 | 430 | 0.39 | 3.8 |

| 4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) | 330 | 430 | 0.48 | 4.8 |

Data derived from studies on pteridine nucleoside analogs. nih.govnih.gov

Role in Host-Guest Chemistry and Molecular Recognition Phenomena

The arrangement of hydrogen bond donors and acceptors on the pteridine-2,4,6-trione scaffold makes it a superb platform for molecular recognition and host-guest chemistry. The molecule can present a well-defined recognition surface capable of binding selectively to complementary guest molecules through multiple non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com

The ability to form stable, hydrogen-bonded assemblies, such as the quartets seen with guanine and xanthine, demonstrates the powerful recognition capabilities of these heterocycles. nih.gov In these structures, the individual molecules act as both hosts and guests, recognizing each other to form a larger supramolecular entity. The selectivity of this recognition is precise; for instance, the coordination of cytidine or guanosine can be favored over adenosine due to the formation of specific double intramolecular hydrogen bonds. mdpi.com

By modifying the pteridine core with specific side chains, synthetic receptors can be created. These receptors can be designed to have cavities of a particular size and shape, lined with functional groups positioned to interact favorably with a target guest molecule. This principle is fundamental to the development of sensors, molecular switches, and systems for targeted drug delivery. The inherent directionality and reversibility of hydrogen bonds are key features that allow for the construction of these complex and functional supramolecular systems. mdpi.com

Historical and Philosophical Underpinnings of Pteridine Chemistry

Early Discoveries and Isolation of Natural Pteridines

The field of pteridine (B1203161) chemistry began in the late 19th century with the work of Frederick Gowland Hopkins. In 1889, he isolated a yellow pigment from the wings of the English brimstone butterfly, which he named "lepidotic acid." cinz.nznih.gov Initially, these pigments were thought to be derivatives of uric acid, suggesting that insects were utilizing excretory products for ornamentation. royalsocietypublishing.orgnih.gov

This interpretation was later challenged by researchers like Schöpf and Wieland, who noted significant chemical differences. They coined the term "pterin" and named the yellow and white pigments xanthopterin (B1683600) and leucopterin, respectively. royalsocietypublishing.orgnih.gov The fundamental structure of these pigments as derivatives of the pteridine ring system was eventually elucidated by the work of Purrmann and Wieland & Decker. royalsocietypublishing.orgnih.gov

Subsequent research led to the isolation of numerous other natural pteridines from a wide array of biological sources, including insects, fish, amphibians, and reptiles. mdpi.comderpharmachemica.com These discoveries highlighted the widespread occurrence of pteridines in nature and hinted at their diverse biological roles beyond simple pigmentation. nih.govornl.gov

Table 1: Milestones in the Early Discovery of Pteridines

| Year | Discovery | Researcher(s) | Significance |

| 1889 | Isolation of a yellow pigment from butterfly wings. cinz.nz | Frederick Gowland Hopkins | Marked the beginning of pteridine chemistry. cinz.nz |

| 1920s | Disputed the uric acid derivative theory and coined the term "pterin". royalsocietypublishing.orgnih.gov | Schöpf & Wieland | Correctly identified pterins as a distinct class of compounds. royalsocietypublishing.orgnih.gov |

| 1940 | Elucidation of the chemical structure of xanthopterin, isoxanthopterin, and leucopterin. mdpi.com | Purrmann | Established the fundamental pteridine ring structure of these pigments. mdpi.com |

| 1991 | Isolation of new natural pteridines from photosynthetic bacteria. nih.gov | - | Demonstrated the presence of pteridines in microorganisms. nih.gov |

Evolution of Synthetic Methodologies and Mechanistic Understanding in Pteridine Research

The structural elucidation of natural pteridines spurred the development of synthetic methods to produce these and related compounds in the laboratory. Early synthetic approaches, such as the Gabriel-Isay condensation, involved the reaction of 5,6-pyrimidinediamines with 1,2-dicarbonyl compounds. nih.gov Another key method, the Timmis reaction, utilizes the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.gov

Over the years, these foundational methods have been refined and expanded upon, allowing for the synthesis of a wide variety of pteridine derivatives with diverse substitution patterns. derpharmachemica.comacs.orgresearchgate.net For instance, the development of methods for the synthesis of polyfunctional 6-substituted pteridines from the corresponding 6-aldehydes has been a significant advancement. researchgate.net Mechanistic studies have also been crucial in understanding the reactivity of the pteridine ring system, including its susceptibility to oxidation and reduction, which is central to its biological function. orientjchem.orgresearchgate.net The synthesis of pteridines can be challenging due to the complexity of the bicyclic structure and the need for specific reaction conditions to control regioselectivity. numberanalytics.com

Table 2: Key Synthetic Reactions in Pteridine Chemistry

| Reaction Name | Description |

| Gabriel-Isay Condensation | Condensation of a 5,6-pyrimidinediamine with a 1,2-dicarbonyl compound. nih.gov |

| Timmis Reaction | Condensation of a 5-nitroso-6-aminopyrimidine with an active methylene-containing compound. nih.gov |

| Taylor Reaction | Formation of the pyrimidine (B1678525) ring by reacting a substituted pyrazine (B50134) with guanidine. nih.gov |

Paradigmatic Shifts in Pteridine Research: From Pigments to Coenzymes and Beyond (general context)

The initial focus of pteridine research on their role as pigments underwent a significant paradigm shift with the discovery of their involvement in vital biochemical processes. britannica.comcinz.nz This transition began with the realization that certain pteridines, such as folic acid (a pterin (B48896) derivative), are essential vitamins. nih.govnumberanalytics.com Folic acid coenzymes are crucial for one-carbon transfer reactions, which are fundamental to the synthesis of nucleic acids and certain amino acids. mdpi.comnumberanalytics.com

A further breakthrough was the discovery of tetrahydrobiopterin (B1682763) (BH4), an unconjugated pterin that acts as a critical cofactor for a variety of enzymes. cinz.nzwikipedia.org These enzymes are involved in the synthesis of neurotransmitters like serotonin (B10506) and catecholamines, as well as the production of nitric oxide. cinz.nzwikipedia.org This discovery firmly established pteridines as key players in metabolic regulation and cellular signaling. numberanalytics.comnih.gov

The diverse biological roles of pteridines continue to be an active area of research, with investigations into their functions as redox cofactors, their involvement in the immune response, and their potential as therapeutic targets for a range of diseases, including cancer and neurological disorders. mdpi.comnumberanalytics.comnih.gov The journey of pteridine research, from the colorful wings of butterflies to the core of cellular function, exemplifies the evolution of scientific inquiry, where initial observations of natural phenomena lead to profound insights into the fundamental processes of life. nih.govnih.gov

Future Research Trajectories for 1,3,5 Trimethylpteridine 2,4,6 Trione

Exploration of Unconventional Reaction Pathways and Catalysis

Future investigations into the synthesis and modification of 1,3,5-Trimethylpteridine-2,4,6-trione are expected to move beyond traditional methods, venturing into unconventional reaction pathways and novel catalytic systems. A key area of interest will be the use of photocatalysis and electrochemistry to drive reactions that are difficult to achieve under thermal conditions. These methods offer the potential for highly selective and efficient transformations, such as the dearomative synthesis of bridged 1,3-diazepanes, which could be adapted for the pteridine (B1203161) core.

The development of novel catalytic systems will also be crucial. While traditional metal-based catalysts have been employed in the synthesis of related heterocyclic compounds, future work may focus on the application of superacid-activated clays or organocatalysts. These catalysts can offer advantages in terms of cost, sustainability, and unique reactivity, enabling the construction of complex molecular architectures from simple precursors. For instance, a montmorillonite clay activated with trifluoromethane sulfonic acid has been used to promote the condensation of acetophenones, a strategy that could be explored for the synthesis of novel pteridine derivatives researchgate.net.

Furthermore, a deeper exploration of nucleophilic addition reactions to the pteridine core is warranted orientjchem.org. The reaction of pteridine with Grignard reagents, followed by oxidation, has been shown to form new carbon-carbon bonds at the C-7 position of the pyrazine (B50134) ring, opening up avenues for further functionalization orientjchem.org.

Table 1: Potential Unconventional Reaction Pathways for this compound

| Reaction Type | Potential Application to this compound | Catalyst/Conditions | Expected Outcome |

|---|---|---|---|

| Photocatalysis | C-H functionalization of the methyl groups | Iridium or Ruthenium-based photocatalysts, visible light | Introduction of new functional groups without pre-functionalization |

| Electrochemistry | Oxidative or reductive cyclization | Divided or undivided electrochemical cell, specific electrode materials | Formation of novel polycyclic derivatives |

| Organocatalysis | Asymmetric synthesis of chiral derivatives | Chiral phosphoric acids or amines | Enantiomerically enriched pteridine-based compounds |

| Superacid Catalysis | Condensation with various carbonyl compounds | Triflouromethane sulfonic clay | Synthesis of complex fused-ring systems researchgate.net |

Development of Advanced Computational Models for Complex Reactivity and Dynamics

To complement experimental studies, the development of sophisticated computational models will be essential for understanding the complex reactivity and dynamics of this compound. Future research will likely employ a combination of quantum mechanics (QM) and molecular dynamics (MD) simulations to predict reaction outcomes, elucidate mechanisms, and design new derivatives with tailored properties.

Reactive molecular dynamics simulations using force fields like ReaxFF can be used to model the thermal decomposition and reactivity of nitrogen-rich heterocyclic compounds researchgate.netmdpi.com. Such models could predict the decomposition pathways of this compound under various conditions, providing insights into its stability and potential hazards. Unsupervised machine learning techniques can be applied to MD trajectories to identify the main chemical decomposition steps and their evolution with temperature researchgate.net.

Density Functional Theory (DFT) calculations will continue to be a valuable tool for investigating the electronic structure and optical properties of pteridine derivatives nih.gov. These calculations can help in understanding the impact of substituents on the molecule's absorption and fluorescence spectra, guiding the design of new materials with specific photophysical properties nih.gov. For instance, replacing oxygen with sulfur in the triazinane-trione ring has been shown to cause a bathochromic shift in the absorption bands and more efficient fluorescence quenching nih.gov.

Table 2: Advanced Computational Approaches for Studying this compound

| Computational Method | Research Focus | Key Insights to be Gained |

|---|---|---|

| Reactive Molecular Dynamics (ReaxFF) | Thermal stability and decomposition pathways | Prediction of reaction products and kinetics under high-energy conditions researchgate.netmdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Understanding the binding modes of pteridine-based inhibitors with biological targets |

| Density Functional Theory (DFT) | Electronic structure, reactivity, and spectroscopic properties | Prediction of reaction mechanisms, and linear and nonlinear optical properties nih.gov |

| Unsupervised Machine Learning | Analysis of MD simulation data | Identification of key reaction coordinates and intermediate species in complex reactions researchgate.net |

Integration with Emerging Technologies in Chemical Synthesis and Automation

The synthesis of this compound and its analogs is set to be revolutionized by the integration of emerging technologies such as automated synthesis and flow chemistry. These technologies offer the potential for increased efficiency, precision, and throughput in the preparation of complex molecules.

Automated synthesis platforms, which have seen success in peptide and nucleic acid synthesis, are increasingly being adapted for small molecule synthesis oxfordglobal.comnih.govbiotage.com. These systems can perform multi-step reactions with high reproducibility, enabling the rapid generation of libraries of pteridine derivatives for screening and optimization oxfordglobal.com. The use of pre-packed capsules containing all necessary reagents can simplify the reaction and isolation processes, making the synthesis more user-friendly and efficient synplechem.com.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of pteridine derivatives. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. Furthermore, flow chemistry is inherently more scalable and can be readily integrated with in-line purification and analysis techniques, streamlining the entire synthetic workflow nih.gov.

The combination of automation with computational tools, including machine learning algorithms, will further enhance the efficiency of synthesis. These tools can be used to predict optimal reaction conditions and even suggest novel synthetic routes, accelerating the discovery of new pteridine-based compounds oxfordglobal.com.

Design of Novel Scaffolds Based on the Pteridine-2,4,6-trione Core for Advanced Chemical Biology Tool Development

The pteridine-2,4,6-trione core represents a versatile scaffold for the design of novel chemical biology tools. Its rigid, nitrogen-rich structure can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity and physical properties. Future research in this area will focus on developing pteridine-based compounds as inhibitors of enzymes, fluorescent probes, and building blocks for larger biomolecules.

The pteridine scaffold has already shown promise in the development of inhibitors for enzymes such as pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) nih.govresearchgate.net. By employing computational fragment-based design and iterative crystallographic structure determination, it is possible to develop highly potent and selective inhibitors researchgate.net. The design of novel scaffolds with low similarity to known inhibitors can be a fruitful strategy to identify new chemical series with favorable physicochemical properties nih.gov.

The inherent fluorescence of some pteridine derivatives can be harnessed to create probes for imaging and sensing applications in biological systems. By conjugating the pteridine-2,4,6-trione core to other molecules, it may be possible to develop probes that can selectively label specific proteins or organelles within a cell. Furthermore, the pteridine scaffold can be incorporated into larger molecules, such as PROTAC-like molecules, for targeted protein degradation synplechem.com.

The development of new synthetic methodologies, such as microwave-assisted synthesis, can facilitate the rapid and efficient production of diverse libraries of pteridine derivatives for biological screening researchgate.net. This will be crucial for identifying new lead compounds for drug discovery and for developing novel chemical tools to probe biological processes.

Q & A

Q. Key Methodology :

- Use stoichiometric ratios of precursors (e.g., methylating agents like methyl iodide).

- Optimize reaction conditions (pH 7–9, 30–40°C) to enhance regioselectivity.

- Employ solvent evaporation for crystallization and purity validation .

Basic: Which analytical techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction (SXRD) and FT-IR spectroscopy are essential. confirms SXRD’s role in resolving asymmetric unit structures, while uses FT-IR to identify carbonyl (C=O) and N-H stretching vibrations (1650–1750 cm⁻¹). UV-Vis spectroscopy (e.g., λmax at 270–300 nm) and elemental analysis (C, H, N content) further validate molecular composition.

Q. Methodological Steps :

- Prepare single crystals via slow evaporation.

- Compare experimental FT-IR spectra with computational predictions (e.g., DFT).

- Cross-validate elemental analysis results with theoretical calculations .

Advanced: How can regioselective methylation challenges be addressed during synthesis?

Regioselectivity issues arise due to competing reactive sites. demonstrates that steric hindrance and electronic effects dictate methylation patterns. For example, using bulky methylating agents (e.g., dimethyl sulfate) or Lewis acid catalysts (e.g., AlCl3) can direct methylation to specific nitrogen atoms. suggests iterative NMR monitoring (e.g., <sup>1</sup>H and <sup>13</sup>C) to track intermediate formation.

Q. Experimental Design :

- Screen methylating agents (e.g., MeI vs. Me2SO4) to evaluate site preference.

- Use <sup>15</sup>N-labeled precursors for mechanistic studies via NMR.

- Apply computational modeling (e.g., DFT) to predict reactive sites .

Advanced: What computational approaches predict the reactivity of this compound in click chemistry?

Density Functional Theory (DFT) calculations are key. emphasizes click chemistry’s reliance on heteroatom bonds, which can be modeled for triazinane-trione derivatives. Compute frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. correlates computed dipole moments with experimental crystallographic data to predict reactivity.

Q. Methodology :

- Optimize geometry using B3LYP/6-31G(d) basis sets.

- Calculate Fukui indices to identify reactive regions.

- Validate predictions via kinetic studies (e.g., reaction rates with azides) .

Advanced: How do crystallographic studies inform structural optimization of derivatives?

used SXRD to resolve the crystal structure of a COVID-19 drug intermediate, revealing intermolecular interactions (e.g., hydrogen bonds, π-π stacking). These insights guide modifications to enhance solubility or stability. For example, introducing electron-withdrawing groups (e.g., -F) can alter packing efficiency.

Q. Steps for Optimization :

- Analyze Hirshfeld surfaces to map intermolecular contacts.

- Modify substituents (e.g., fluorinated groups) to disrupt π-π stacking.

- Test thermal stability via TG-DTA (see ) .

Advanced: How to resolve discrepancies in biological activity data for triazinane-trione derivatives?

Comparative analysis is critical. provides a template for comparing bioactivity across analogs (see table below). For this compound, use standardized assays (e.g., MIC for antimicrobial activity) and control variables (e.g., solvent, concentration).

| Derivative | Biological Activity | Key Substituents |

|---|---|---|

| Parent compound | Moderate antimicrobial | None |

| Brominated analog | Enhanced antibacterial | -Br groups |

| Allyl-substituted | Antifungal | Allyl chains |

Q. Resolution Strategy :

- Replicate assays under identical conditions.

- Perform structure-activity relationship (SAR) studies.

- Use HPLC to verify compound purity before testing .

Basic: What safety protocols apply to handling triazinane-trione compounds?

While direct data on the target compound is limited, (for related pyridine derivatives) recommends:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood due to potential volatility.

- Store in airtight containers away from oxidizers.

Note : Conduct a COSHH assessment specific to the compound’s hazards (e.g., acute toxicity, flammability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.